molecular formula C12H13BrClNO3 B12105393 Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12105393
M. Wt: 334.59 g/mol
InChI Key: APQJWJIYJMYISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13BrClNO3 and a molecular weight of 334.6 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrolidine ring substituted with a bromine and chlorine atom on a phenoxy group.

Properties

IUPAC Name

methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQJWJIYJMYISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 2-bromo-4-chlorophenol with pyrrolidine-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and chlorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxy derivatives.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Pyrrolidine-2-carboxylic acid and 2-bromo-4-chlorophenol.

Scientific Research Applications

Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar in structure but lacks the chlorophenoxy group.

    Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate: Similar but lacks the bromine atom.

    Methyl 4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate: Similar but has a methyl group instead of a chlorine atom.

Uniqueness

Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and binding properties. This dual substitution can enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in biological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.